Dibenzosuberenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

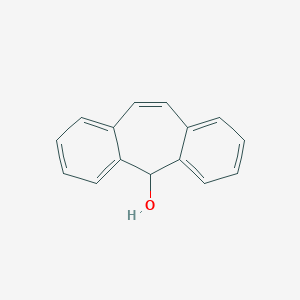

2D Structure

3D Structure

Properties

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIISEYIFDTFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145894 | |

| Record name | Dibenzosuberenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-00-4 | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzosuberenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10354-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzosuberenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f]cyclohepten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOSUBERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9T01JBH4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzosuberenol chemical properties and structure

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Dibenzosuberenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as 5H-dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound that serves as a pivotal intermediate in synthetic chemistry. Its rigid, three-dimensional structure, composed of two benzene rings fused to a central seven-membered cycloheptene ring, forms the core scaffold of numerous pharmacologically active agents. The presence of a hydroxyl group at the 5-position provides a crucial reactive handle for synthetic transformations, making it a valuable building block in the development of new chemical entities. This guide offers an in-depth exploration of the chemical structure, properties, spectroscopic profile, and reactivity of this compound, providing field-proven insights for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

The structural foundation of this compound dictates its chemical behavior and synthetic utility. The fusion of the aromatic rings to the unsaturated seven-membered ring creates a strained, non-planar V-shaped molecule. The hydroxyl group is positioned at a benzylic and allylic-like carbon, which significantly influences its reactivity.

Caption: Workflow for the Spectroscopic Elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region), the vinylic protons of the cycloheptene ring, and a characteristic signal for the methine proton at the C5 position (adjacent to the hydroxyl group). The hydroxyl proton itself will appear as a singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of 15 carbon atoms. Signals can be assigned to the aromatic carbons, the vinylic carbons, and the key C5 carbon bearing the hydroxyl group, which would appear in the typical range for a secondary alcohol (approx. δ 65-80 ppm). [1]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the key functional groups. [2][3]The spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp band around 1050-1150 cm⁻¹ for the C-O stretch is also expected. Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic and cycloalkene rings are found in the 1450-1600 cm⁻¹ region. [4]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) provides the molecular weight and fragmentation patterns. [3]The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 208, confirming its molecular formula. Common fragmentation pathways may include the loss of water (H₂O) from the molecular ion to give a fragment at m/z = 190, and other cleavages characteristic of the tricyclic system.

Synthesis and Reactivity

The chemical reactivity of this compound is centered around its secondary alcohol functionality. This makes it an excellent precursor for a variety of derivatives.

Synthesis via Reduction

The most direct and common synthesis of this compound is the reduction of its corresponding ketone, 5-dibenzosuberenone (also known as 5H-dibenzo[a,d]cyclohepten-5-one). [5]This transformation is a standard carbonyl reduction, chosen for its high efficiency and selectivity.

Caption: Synthetic pathway from Dibenzosuberenone to this compound.

Experimental Protocol: Reduction of 5-Dibenzosuberenone

-

Dissolution : Dissolve 5-dibenzosuberenone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent : Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to manage the rate of reaction and hydrogen gas evolution.

-

Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl) to destroy any excess NaBH₄.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Key Reactions: Oxidation

The secondary alcohol of this compound can be readily oxidized back to the ketone, 5-dibenzosuberenone. This reaction is fundamental as dibenzosuberenone is a key precursor for many pharmaceutical agents. [6][7] Experimental Protocol: Oxidation with tert-Butyl Hydroperoxide (TBHP) [7]

-

Caution : tert-Butyl hydroperoxide is a highly reactive, flammable, and toxic chemical. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup : In a suitable reaction vessel, a solution of this compound (1.0 eq) and 70% aqueous tert-Butyl hydroperoxide (TBHP) (6-10 eq) is prepared. [7]2. Heating : The mixture is stirred and heated to 100 °C for 24 hours. [7]The elevated temperature is necessary to drive the oxidation.

-

Quenching : After cooling to room temperature, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. [7]4. Extraction : The product is extracted with dichloromethane. The combined organic extracts are dried over anhydrous Na₂SO₄ and filtered. [7]5. Purification : The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield 5-dibenzosuberenone. [7]

Significance in Drug Development

The dibenzosuberane and suberene frameworks are privileged scaffolds in medicinal chemistry, particularly for targeting the central nervous system. While this compound itself is not typically the final active pharmaceutical ingredient (API), its oxidized derivative, dibenzosuberenone, is a cornerstone for the synthesis of numerous tricyclic antidepressants (TCAs). [8][9][10] Drugs synthesized from the dibenzosuberenone core include:

-

Cyproheptadine : An antihistamine and antiserotonergic agent.

-

Protriptyline and Amitriptyline : Widely used tricyclic antidepressants. [11]* Cyclobenzaprine : A muscle relaxant. [5] The functionalization at the C5 position, made possible by the alcohol-ketone interconversion, is the key synthetic strategy. It allows for the attachment of various side chains, most commonly aminoalkyl groups, which are crucial for the pharmacological activity of these drugs. [10][11]The tricyclic core provides the correct conformational rigidity to bind to targets such as monoamine transporters.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its well-defined tricyclic structure, characterized by a hydroxyl group at a strategic position, provides a foundation for complex synthetic endeavors. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is essential for its effective use. As a key intermediate in the synthesis of a class of established and potent pharmaceuticals, the this compound scaffold continues to be a relevant and valuable tool for researchers and scientists in the ongoing pursuit of novel therapeutics.

References

- National Institute of Standards and Technology (NIST). 5H-Dibenzo(a,d)cyclohepten-5-ol. NIST Chemistry WebBook. [Link]

- National Institute of Standards and Technology (NIST). 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. NIST Chemistry WebBook. [Link]

- Chemsrc. Dibenzosuberenone | CAS#:2222-33-5. [Link]

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 82577. [Link]

- Wikipedia. Dibenzosuberenone. [Link]

- National Center for Biotechnology Information. 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride. PubChem Compound Summary for CID 17684. [Link]

- Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [Link]

- ChemBK. This compound. [Link]

- Cheméo. Chemical Properties of 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. [Link]

- Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [Link]

- National Center for Biotechnology Information. 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-dimethylamino-2-methylpropyl)-. PubChem Compound Summary for CID 17511. [Link]

- MDPI.

- SpectraBase. Dibenzosuberenone - Optional[1H NMR] - Spectrum. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. Dibenzosuberone. PubChem Compound Summary for CID 14589. [Link]

- precisionFDA. This compound. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]

- The Royal Society of Chemistry. Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. [Link]

- ResearchGate. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. [Link]

- YouTube. Advancing Macrocycles in Drug Discovery. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound | C15H12O | CID 82577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5H-Dibenzo(a,d)cyclohepten-5-ol [webbook.nist.gov]

- 4. phcogj.com [phcogj.com]

- 5. Dibenzosuberenone - Wikipedia [en.wikipedia.org]

- 6. Dibenzosuberenone | CAS#:2222-33-5 | Chemsrc [chemsrc.com]

- 7. 5-Dibenzosuberenone synthesis - chemicalbook [chemicalbook.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 10. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Dibenzosuberenol (CAS No. 10354-00-4)

This guide provides a comprehensive technical overview of Dibenzosuberenol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth information on its properties, synthesis, applications, and safe handling protocols.

Introduction and Core Identification

This compound, systematically known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound. Its rigid, V-shaped structure, derived from the fusion of two benzene rings to a central seven-membered cycloheptene ring, makes it a valuable scaffold in medicinal chemistry and materials science. Its primary significance lies in its role as a precursor to Dibenzosuberenone and other derivatives that form the core of various biologically active molecules.[1][2]

The Chemical Abstracts Service (CAS) has assigned the unique identifier 10354-00-4 to this compound.[3][4][5] This number is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Physicochemical and Spectroscopic Properties

The molecular structure and physical characteristics of this compound are fundamental to its reactivity and handling.

Chemical Structure

The structure consists of a dibenzo[a,d]cycloheptene core with a hydroxyl (-OH) group at the 5-position.

Caption: Chemical structure of this compound.

Core Physical and Chemical Properties

The properties of this compound are summarized below. These values are critical for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value | Source |

| CAS Number | 10354-00-4 | [3][4] |

| Molecular Formula | C₁₅H₁₂O | [3][4] |

| Molecular Weight | 208.26 g/mol | [3][5] |

| Appearance | White to pale yellow crystalline powder | [6] |

| Melting Point | 122.5-124 °C | [5] |

| Boiling Point | 401.9 ± 14.0 °C (Predicted) | [5] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in chloroform, slightly in methanol. Insoluble in water. | [5][7] |

| IUPAC Name | tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | [3] |

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of this compound. Key spectral data are available from sources such as the NIST WebBook, which includes infrared (IR) and mass spectrometry data.[4] The IR spectrum will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group and absorptions corresponding to the aromatic C-H and C=C bonds.

Synthesis and Reaction Mechanisms

This compound is most commonly synthesized via the reduction of its corresponding ketone, Dibenzosuberenone (CAS No. 2222-33-5).[8] This transformation is a standard procedure in organic chemistry, valued for its high yield and selectivity.

Synthetic Workflow: Reduction of Dibenzosuberenone

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting due to its mild nature, high selectivity for ketones over other functional groups, and operational simplicity compared to more powerful agents like lithium aluminum hydride (LiAlH₄). The solvent is typically an alcohol, such as methanol or ethanol, which can protonate the resulting alkoxide intermediate.

Sources

- 1. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. This compound | C15H12O | CID 82577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5H-Dibenzo(a,d)cyclohepten-5-ol [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. 5-Dibenzosuberenone | 2222-33-5 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 5-Dibenzosuberenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Dibenzosuberenol and Its Derivatives: From Core Chemistry to Therapeutic Innovation

This guide provides a comprehensive technical overview of the dibenzosuberenol scaffold, a tricyclic framework of significant interest in medicinal chemistry and materials science. We will delve into the core chemistry, synthesis, and reactivity of this compound and its immediate precursor, dibenzosuberenone. The primary focus will be on the diverse range of derivatives stemming from this core, with a particular emphasis on their application in drug discovery, from established tricyclic antidepressants to emerging anticancer agents and fluorescent probes. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

The this compound Core: A Privileged Scaffold

The dibenzosuberane framework consists of a central seven-membered cycloheptane ring fused to two benzene rings. Variations in the saturation of this central ring give rise to key structures, including dibenzosuberane, dibenzosuberone, and the focus of this guide, this compound.[1] this compound, chemically known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is characterized by a hydroxyl group at the 5-position and a double bond in the seven-membered ring.[2] This arrangement imparts specific chemical reactivity and stereochemistry that has been exploited to generate a vast library of pharmacologically active molecules.

The true value of the this compound core lies in its role as a rigid, three-dimensional scaffold. This defined topology allows for the precise spatial orientation of various functional groups, enabling tailored interactions with biological targets. Its precursor, 5H-Dibenzo[a,d]cyclohepten-5-one, or dibenzosuberenone, is a critical synthetic intermediate for many of these derivatives.[3][4][5]

Physicochemical Properties

The core properties of this compound are foundational to its utility in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O | [2] |

| Molar Mass | 208.25 g/mol | [2] |

| CAS Number | 10354-00-4 | [2] |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate. | General chemical knowledge |

Synthesis of the Core Structure and Key Intermediates

The synthesis of this compound derivatives typically begins with the construction of the tricyclic ketone, dibenzosuberenone. Several robust synthetic routes have been established.

Synthesis of Dibenzosuberenone (1)

Dibenzosuberenone serves as the primary gateway to the vast majority of derivatives. Its synthesis is well-documented and can be achieved through multiple pathways.

-

Dehydrogenation of Dibenzosuberone: A common and efficient method involves the dehydrogenation of its saturated analog, dibenzosuberone. This can be accomplished by halogenation with N-bromosuccinimide (NBS) followed by dehydrohalogenation.[3] Older methods utilized molecular bromine under irradiation, achieving high yields.[3]

-

Intramolecular Cyclization: An alternative route involves the Wittig reaction of 2-carboxybenzaldehyde, which exists in tautomeric equilibrium with hydroxyphthalide, to form (Z)-2-stilbenecarboxylic acid.[3] The preferential formation of the Z-isomer is crucial. Subsequent cyclization of this carboxylic acid in polyphosphoric acid yields dibenzosuberenone.[3]

The following diagram illustrates the common synthetic pathways to dibenzosuberenone.

Caption: Key synthetic routes to the pivotal intermediate, Dibenzosuberenone.

Reduction to this compound (2)

The conversion of the ketone (dibenzosuberenone) to the alcohol (this compound) is a straightforward reduction reaction. This step is critical for derivatives that require the hydroxyl functionality for further elaboration or for the final drug molecule itself.

-

Methodology: Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are typically employed for this transformation. The reaction is generally clean and high-yielding. More potent reducing agents like lithium aluminum hydride (LAH) can also be used.[1]

Key Derivatives and Their Therapeutic Applications

The this compound scaffold is the foundation for a wide array of biologically active compounds.

Tricyclic Antidepressants (TCAs)

The most prominent application of the dibenzosuberenone/ol framework is in the synthesis of tricyclic antidepressants.[3][5][6] These drugs were mainstays in the treatment of major depressive disorder for decades.

-

Mechanism of Action: TCAs function primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. They achieve this by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Many TCAs also exhibit affinity for other receptors (e.g., muscarinic, histaminic), which contributes to their side-effect profile.

The diagram below illustrates this mechanism.

Caption: Mechanism of action for Tricyclic Antidepressants (TCAs).

-

Structure-Activity Relationships (SAR):

-

The Side Chain: A critical feature for antidepressant activity is a three-carbon chain attached to the 5-position of the dibenzosuberene ring, terminating in an amino group.

-

Amino Group Substitution: The nature of the amino group influences the selectivity for NET versus SERT. Tertiary amines (e.g., Amitriptyline) tend to be more potent inhibitors of SERT, while secondary amines (e.g., Protriptyline, Nortriptyline) are often more selective for NET.

-

Ring Substitution: Halogenation of the aromatic rings can modify potency and pharmacokinetic properties. For example, brominated derivatives have been synthesized and evaluated as potential TCAs.[6][7]

-

-

Key Examples:

-

Amitriptyline: A tertiary amine TCA, synthesized via a Grignard reaction of 3-(dimethylamino)propylmagnesium chloride with dibenzosuberenone, followed by dehydration.

-

Protriptyline: A secondary amine TCA with a slightly different side chain linkage.

-

Cyclobenzaprine: Structurally very similar to amitriptyline, but used as a muscle relaxant.

-

Cyproheptadine: Another derivative used as an antihistamine and antiserotonergic agent.[3]

-

Anticancer and Other Biological Activities

Beyond their neurological effects, dibenzosuberenone derivatives have shown promise in other therapeutic areas.[1]

-

Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against cancer cell lines. For instance, some analogs were found to be active against both HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.[1] The exact mechanisms are still under investigation but may involve the induction of apoptosis or cell cycle arrest.

-

Enzyme Inhibition & Antiviral Activity: The rigid tricyclic system is a suitable scaffold for designing enzyme inhibitors. Various derivatives have been reported to possess enzyme inhibitory and antiviral properties.[4][5][8]

-

Multidrug Resistance (MDR) Reversal: Some methanodibenzosuberylpiperazines, synthesized from dibenzosuberenone, have been investigated as potent agents to reverse multidrug resistance in cancer cells.[1]

The following table summarizes the diverse biological activities of selected derivatives.

| Derivative Class | Example Compound(s) | Biological Activity | Target(s) / Mechanism | Reference(s) |

| Tricyclic Antidepressants | Amitriptyline, Protriptyline | Antidepressant | SERT/NET Reuptake Inhibition | [3][7] |

| Muscle Relaxants | Cyclobenzaprine | Muscle Relaxant | Acts on brainstem; reduces tonic somatic motor activity | [3] |

| Antihistamines | Cyproheptadine | Antihistamine, Antiserotonergic | H1 and 5-HT receptor antagonist | [3] |

| Anticancer Agents | Substituted Dibenzosuberenones | Cytotoxicity | Apoptosis/Cell Cycle Arrest (putative) | [1] |

| MDR Modulators | Methanodibenzosuberylpiperazines | MDR Reversal | P-glycoprotein modulation (putative) | [1] |

Applications in Materials Science

The π-conjugated system of dibenzosuberenone has also been exploited in materials science.

-

Fluorescent Chemosensors: Novel polycyclic dihydropyridazine dyes synthesized from dibenzosuberenone exhibit interesting photophysical properties, including fluorescence and aggregation-induced emission (AIE).[4][5] These compounds can act as selective and sensitive fluorescent chemosensors, for example, for the detection of fluoride anions.[1][4] Their long absorption wavelengths and large Stokes shifts make them suitable for various photophysical applications.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key compounds. These are representative procedures and may require optimization based on specific laboratory conditions.

Protocol 1: Synthesis of 3,7-Dibromodibenzosuberone

This protocol is adapted from the synthesis of novel TCA candidates and demonstrates the regioselective bromination of the core structure.[7]

Materials:

-

Dibenzosuberone

-

Iron powder

-

Bromine

-

Carbon tetrachloride (CCl₄)

-

Sodium bisulfite solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Suspend dibenzosuberone (1 equivalent) and iron powder in CCl₄ in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to reflux.

-

Add a solution of bromine (2.2 equivalents) in CCl₄ dropwise to the refluxing mixture over a period of 1 hour.

-

Continue refluxing for an additional 3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any excess bromine.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the 3,7-dibromo and 1,7-dibromo isomers.

Protocol 2: Synthesis of a TCA Precursor via Grignard Reaction

This protocol outlines the key step in synthesizing amitriptyline-like structures, involving the addition of a dimethylaminopropyl side chain.[7]

Materials:

-

3,7-Dibromodibenzosuberone (from Protocol 1)

-

Magnesium turnings

-

Iodine (one crystal)

-

3-Dimethylamino-1-propyl chloride (freshly prepared free base)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

Procedure:

-

Prepare the Grignard Reagent:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add a small amount of a solution of 3-dimethylamino-1-propyl chloride (1.1 equivalents) in anhydrous THF.

-

Initiate the reaction (slight warming may be necessary). Once initiated, add the rest of the alkyl chloride solution dropwise, maintaining a gentle reflux.

-

Stir for 2 hours after the addition is complete to ensure full formation of the Grignard reagent.

-

-

Grignard Addition:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the 3,7-dibromodibenzosuberone (1 equivalent) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography on silica gel.

-

-

Dehydration (Final Step for Amitriptyline-type structure):

-

The purified tertiary alcohol can be dehydrated using a variety of methods, such as treatment with a strong acid (e.g., HCl in ethanol or p-toluenesulfonic acid), to yield the final exocyclic double bond characteristic of amitriptyline and its analogs.

-

Conclusion and Future Perspectives

The this compound and dibenzosuberenone core structures represent a classic example of a "privileged scaffold" in medicinal chemistry. From their initial, highly successful application in the development of tricyclic antidepressants, their utility has expanded into oncology, virology, and materials science. The rigid, well-defined three-dimensional nature of the scaffold continues to make it an attractive starting point for the design of novel therapeutic agents and functional molecules.

Future research will likely focus on several key areas:

-

Target Selectivity: Refining the substitution patterns on the dibenzosuberene ring to develop derivatives with higher selectivity for specific biological targets, thereby reducing off-target effects and improving safety profiles.

-

Novel Mechanisms of Action: Exploring the scaffold's potential to interact with novel drug targets beyond monoamine transporters, particularly in the context of cancer and neurodegenerative diseases.

-

Advanced Materials: Further investigation into the photophysical properties of π-conjugated derivatives for applications in organic light-emitting diodes (OLEDs), biosensing, and photodynamic therapy.

The rich history and continued evolution of this compound chemistry underscore its enduring importance to scientists in both academic and industrial research.

References

- Wikipedia. Dibenzosuberenone. [URL: https://en.wikipedia.org/wiki/Dibenzosuberenone][3]

- Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [URL: https://www.beilstein-journals.org/bjoc/articles/17/55][4]

- National Institutes of Health. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7985160/][5]

- ChemicalBook. 5-Dibenzosuberenone synthesis. [URL: https://www.chemicalbook.com/productmethod/cb2716333.htm][9]

- MDPI. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. [URL: https://www.mdpi.com/1420-3049/10/12/1429][7]

- National Institutes of Health. This compound | C15H12O | CID 82577 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzosuberenol][2]

- Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555845.pdf][1]

- PubMed. Synthesis of novel, potentially biologically active dibenzosuberone derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/18007539/][6]

- Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles (2021). [URL: https://www.beilstein-journals.org/bjoc/content/17/1/55][8]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. This compound | C15H12O | CID 82577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzosuberenone - Wikipedia [en.wikipedia.org]

- 4. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 5. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives [mdpi.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Biological activity of Dibenzosuberenol compounds

An In-Depth Technical Guide to the Biological Activity of Dibenzosuberenol Compounds

Foreword: Deconstructing the Tricyclic Core

The this compound scaffold, a rigid tricyclic system composed of two benzene rings fused to a central seven-membered ring, represents a privileged structure in medicinal chemistry.[1] While its derivatives are historically recognized for their role in the development of tricyclic antidepressants, the unique conformational properties of the cycloheptene ring bestow upon this core a versatile and complex biological profile.[2][3] This guide moves beyond the classical neuropharmacological applications to provide an in-depth exploration of the broader biological activities of this compound and its related analogs, with a focus on their antiviral and anticancer potential. Our objective is to furnish researchers and drug development professionals with a foundational understanding of the mechanisms, structure-activity relationships (SAR), and essential experimental protocols required to investigate this promising class of compounds.

Section 1: Antiviral Activity - Blocking the Gateway

A significant area of investigation for this compound derivatives has been their capacity to inhibit viral replication. Notably, compounds such as dibenzosuberenone have demonstrated efficacy against rhinoviruses, the primary causative agents of the common cold.[4]

Mechanism of Action: Inhibition of Viral Entry

The primary antiviral mechanism for dibenzosuberenone and related compounds is the disruption of the initial stages of the viral life cycle: attachment and entry into the host cell.[4] Time-of-addition experiments have been crucial in elucidating this causality. These studies reveal that the compounds are only effective when administered before or during the viral adsorption step.[4] This indicates that the compounds do not act as direct virucidal agents or inhibit intracellular replication processes like RNA or protein synthesis post-entry. Instead, they are thought to interact directly with viral capsid proteins.[4] This interaction likely induces conformational changes that prevent the virus from binding to its specific host cell receptors, effectively blocking the adsorption and subsequent entry required to initiate infection.[4]

Diagram 1: Proposed Antiviral Mechanism of Dibenzosuberenone

Caption: Dibenzosuberenone inhibits viral entry by binding to capsid proteins.

Quantitative Efficacy Data

The antiviral potency of these compounds is typically quantified by their 50% inhibitory concentration (IC50) in cell-based assays.

| Compound | Virus Strain | Assay Type | IC50 (µM) | Citation |

| Dibenzosuberenone | HRV16 | Cytopathic Effect | 10 | [4] |

| Dibenzosuberenone | HRV14 | Cytopathic Effect | 30 | [4] |

| 2-hydroxy-3-dibenzofuran carboxylic acid | HRV16 | Cytopathic Effect | 25 | [4] |

| 2-hydroxy-3-dibenzofuran carboxylic acid | HRV14 | Cytopathic Effect | 25 | [4] |

Experimental Protocol: Viral Plaque Reduction Assay

This protocol is a self-validating system for quantifying the inhibition of infectious virus particles. The causality is clear: a reduction in plaque number directly correlates with the compound's ability to prevent infection or its spread.

Objective: To determine the concentration of a this compound compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

HeLa cells (or other susceptible cell line)

-

Rhinovirus stock (e.g., HRV14, HRV16)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound test compound stock solution (in DMSO)

-

Agarose or Methylcellulose overlay medium

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in a confluent monolayer (e.g., 5 x 10^5 cells/well) and incubate for 24 hours at 37°C, 5% CO2. The confluent monolayer is critical for uniform plaque development.

-

Compound Preparation: Prepare serial dilutions of the this compound compound in serum-free DMEM. Include a "vehicle control" with the same final concentration of DMSO as the highest compound concentration and a "no-treatment" control.

-

Infection: Aspirate the growth medium from the cells. Wash once with phosphate-buffered saline (PBS). Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 33°C (optimal for rhinovirus).

-

Treatment: After adsorption, remove the viral inoculum. Add the prepared compound dilutions to the respective wells.

-

Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with 2 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% agarose) containing the corresponding concentration of the test compound. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 33°C for 72 hours or until plaques are visible.

-

Staining and Quantification: Fix the cells with 10% formaldehyde for at least 30 minutes. Remove the overlay and stain the monolayer with Crystal Violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Anticancer Activity - Disrupting the Cellular Engine

The tricyclic framework is a common feature in compounds that interfere with microtubule dynamics, a cornerstone of cancer chemotherapy.[5] Derivatives of related scaffolds like dibenzo[b,f]oxepine have been shown to act as potent antiproliferative agents by disrupting the microtubular cytoskeleton, suggesting a similar potential for this compound analogs.[6]

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[5] Many successful anticancer drugs, such as the Vinca alkaloids and colchicine, function by binding to tubulin and disrupting microtubule dynamics.[5] This interference prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cell.[5][8] It is hypothesized that certain this compound derivatives, like other stilbenoids, may bind to the colchicine-binding site on β-tubulin, inducing depolymerization of microtubules and exerting a potent cytotoxic effect.[6]

Diagram 2: Anticancer Pathway via Microtubule Disruption

Caption: Microtubule disruption by this compound derivatives leads to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational, colorimetric method to assess cell viability. Its self-validating principle lies in the fact that only metabolically active cells with functional mitochondrial reductase enzymes can convert the MTT tetrazolium salt into a colored formazan product.

Objective: To determine the concentration of a this compound compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HCT116, MCF-7)[6]

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

-

This compound test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and applying a non-linear regression analysis.

Section 3: Potential Neuroprotective Activity - Guarding the Neurons

While less explored than its antiviral and anticancer effects, the this compound core structure is inherent to drugs with profound effects on the central nervous system.[9] This hints at a potential for neuroprotective activity, likely mediated through antioxidant and anti-inflammatory pathways, which are critical in combating neurodegenerative diseases.[10][11][12]

Postulated Mechanism: Mitigation of Oxidative Stress

Neurodegenerative disorders are often characterized by heightened levels of oxidative stress, where an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses leads to neuronal damage and death.[10] Compounds with antioxidant properties can exert a neuroprotective effect by directly scavenging free radicals or by upregulating endogenous antioxidant pathways.[13][14] For example, some neuroprotective agents have been shown to increase the phosphorylation of signaling proteins like ERK1/2 and CREB, which are involved in cell survival pathways.[13] It is plausible that this compound derivatives could protect neurons from excitotoxicity and oxidative damage through similar mechanisms.

Diagram 3: Workflow for Assessing Neuroprotective Activity

Caption: Experimental workflow to evaluate the neuroprotective effects of a compound.

Experimental Protocol: In Vitro ROS Scavenging Assay (DCFH-DA)

This protocol provides a direct measure of a compound's ability to reduce intracellular reactive oxygen species. The causality is established by challenging cells with an oxidative stressor and observing whether pre-treatment with the test compound mitigates the resulting ROS burst.

Objective: To quantify the intracellular ROS scavenging activity of a this compound compound in primary cortical neurons.

Materials:

-

Primary rat cortical cell cultures

-

Neurobasal medium supplemented with B27

-

Glutamate or Hydrogen Peroxide (H2O2) as an oxidative stressor

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

-

Hank's Balanced Salt Solution (HBSS)

-

This compound test compound

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Cell Culture: Culture primary cortical neurons in 96-well plates until they form a mature network (typically 7-10 days in vitro).

-

Compound Pre-treatment: Treat the neurons with various concentrations of the this compound compound for 1-2 hours. Include appropriate vehicle controls.

-

Probe Loading: Remove the treatment medium and load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Induction of Oxidative Stress: Wash the cells once with HBSS to remove excess probe. Add the oxidative stressor (e.g., 100 µM glutamate or 50 µM H2O2) to the wells (except for the negative control wells).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Read the plate kinetically over 1-2 hours or as a single endpoint measurement.

-

Data Analysis: Normalize the fluorescence intensity of the treatment groups to the vehicle-treated, stressor-exposed control group. A reduction in fluorescence indicates ROS scavenging activity. Calculate the EC50 (the concentration that reduces ROS levels by 50%).

Conclusion and Future Directions

The this compound scaffold is more than just a historical footnote in antidepressant development. It is a versatile chemical entity with demonstrable biological activities spanning virology and oncology, and with clear potential in neuroprotection. The mechanisms—blocking viral entry and disrupting microtubule function—represent validated therapeutic strategies, making these compounds attractive starting points for lead optimization. Future research should focus on synthesizing new analogs to refine structure-activity relationships, aiming to enhance potency against specific targets while minimizing off-target effects and improving pharmacokinetic profiles for potential in vivo evaluation.[15][16] The experimental frameworks provided herein offer a robust starting point for any research team dedicated to unlocking the full therapeutic potential of this compelling tricyclic core.

References

- Carrasco, L., et al. (Year). Inhibitory effect of dibenzofuran and dibenzosuberol derivatives on rhinovirus replication in vitro; effective prevention of viral entry by dibenzosuberenone. PubMed.

- Bisen, P. S. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. PMC - NIH.

- Kumar, A. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers.

- Bisen, P. S. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journals.

- Bisen, P. S. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. ResearchGate.

- Oprean, R. (Year). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. MDPI.

- Al-Salahi, R. (2018). Biological evaluation of benzosuberones. PubMed.

- Czarnomysy, R. (Year). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. PMC - PubMed Central.

- Al-Amin, M. (Year). Neuroprotective effect of antioxidant compounds. PMC - NIH.

- Luo, D. (Year). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. NIH.

- Yilmaz, M. (Year). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

- Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. PubMed.

- Lee, H. J. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed.

- Nabavi, S. M. (Year). Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection. Bentham Science Publisher.

- Scott, J. S. (Year). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][3][4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI.

- Holshouser, S. L. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.

- Zahid, M. F. (Year). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.

- Speed Pharmacology. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Inhibitory effect of dibenzofuran and dibenzosuberol derivatives on rhinovirus replication in vitro; effective prevention of viral entry by dibenzosuberenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives | MDPI [mdpi.com]

- 10. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of Bioactive Molecules from the Dibenzocycloheptene Scaffold: The Pivotal Role of Dibenzosuberenol Intermediates

Introduction: The Dibenzocycloheptene Core in Modern Drug Discovery

The tricyclic dibenzocycloheptene framework, commonly referred to as the dibenzosuberane skeleton, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure has proven to be an ideal foundation for designing molecules that interact with a variety of biological targets, particularly within the central nervous system (CNS). The core structure consists of two benzene rings fused to a central seven-membered cycloheptane ring.[1][2] Variations in the saturation of this central ring give rise to three key parent compounds: dibenzosuberane (fully saturated), dibenzosuberone (containing a ketone), and dibenzosuberenone (an unsaturated ketone).[1][2]

While historically significant, it is the ketone-bearing derivatives, dibenzosuberone and dibenzosuberenone , that serve as the most versatile precursors for a vast portfolio of pharmaceuticals.[3][4] These ketones are the gateways to a class of highly influential drugs, including tricyclic antidepressants (TCAs), antihistamines, and anticonvulsants.[1][5]

This technical guide focuses on the critical synthetic transformations originating from the carbonyl group of these precursors. Specifically, we will delve into the formation and subsequent reactions of the dibenzosuberenol moiety—the alcohol corresponding to the ketone. This intermediate, formed via nucleophilic addition, is the linchpin in the synthesis of numerous blockbuster drugs. We will explore the underlying chemical principles, provide detailed experimental protocols for key drug syntheses, and illustrate the strategic importance of this pathway in pharmaceutical development.

Part 1: The Dibenzosuberenone/ol System: A Nexus of Reactivity

The synthetic utility of dibenzosuberone and its unsaturated analog, dibenzosuberenone, is anchored in the reactivity of the C5 carbonyl group. This ketone provides a strategic site for introducing the pharmacologically critical side chains that define the activity of the final drug molecule.

The primary transformation involves a nucleophilic attack on the carbonyl carbon. This reaction converts the sp²-hybridized ketone into an sp³-hybridized tertiary alcohol, a derivative of this compound. This structural modification is fundamental for two reasons:

-

Introduction of Functional Side Chains: The choice of nucleophile (typically a Grignard or organolithium reagent) dictates the entire character of the side chain, which is meticulously designed to interact with specific receptors or transporters.

-

Facilitation of Elimination Reactions: The newly formed tertiary alcohol is an excellent leaving group upon protonation. This allows for a subsequent acid-catalyzed dehydration (elimination) reaction to form an exocyclic double bond, a key structural feature in many final drug products like amitriptyline and cyproheptadine.

The general pathway can be visualized as a two-stage process: nucleophilic addition to form a this compound intermediate, followed by elimination to yield the target olefin.

Caption: Two-step synthesis workflow for Amitriptyline from Dibenzosuberone.

Detailed Experimental Protocol: Synthesis of Amitriptyline

This protocol is a synthesized representation of standard laboratory procedures. [6][7][8] Step 1: Grignard Reaction

-

Reagent Preparation: In a dry, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Separately, dissolve 3-(dimethylamino)propyl chloride in anhydrous THF.

-

Initiation: Add a small portion of the chloride solution to the magnesium suspension to initiate the Grignard formation (indicated by bubbling and heat). Gentle heating may be required.

-

Addition: Once initiated, add the remaining chloride solution dropwise, maintaining a gentle reflux. After addition, stir for 2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

Reaction: In a separate flask, dissolve dibenzosuberone in anhydrous THF. Cool the Grignard solution to 0°C in an ice bath.

-

Slowly add the dibenzosuberone solution to the Grignard reagent dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

Step 2: Dehydration and Isolation

-

Quenching: Carefully pour the reaction mixture into an ice-cold solution of dilute hydrochloric acid. This protonates the alkoxide and neutralizes excess Grignard reagent.

-

Dehydration: The acidic condition facilitates the dehydration of the tertiary alcohol intermediate to form the exocyclic double bond of amitriptyline. Stirring for a few hours at a slightly elevated temperature (e.g., 40-50°C) can drive this reaction to completion.

-

Work-up: Cool the solution and basify with sodium hydroxide solution until alkaline (pH > 10).

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure amitriptyline.

| Parameter | Condition/Value | Source |

| Starting Material | Dibenzosuberone | [6] |

| Key Reagent | 3-(dimethylamino)propylmagnesium chloride | [6][8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |

| Reaction Temp. | 0°C to Room Temperature | [6] |

| Dehydration Agent | Sulfuric Acid or Hydrochloric Acid | [6][9] |

| Typical Yield | 70-85% (overall) | [10] |

Case Study 2: Cyproheptadine - A Potent Antihistamine

Cyproheptadine is a first-generation antihistamine that also possesses potent serotonin antagonist properties. [11]Its structure features the dibenzocycloheptene core, but with an exocyclic double bond connected to a piperidine ring. The synthesis leverages the unsaturated ketone, dibenzosuberenone , as the starting material.

Synthetic Rationale: The core challenge is to introduce a 1-methylpiperidine moiety at the C5 position. Similar to amitriptyline synthesis, a Grignard reaction is employed. 1-Methyl-4-piperidylmagnesium chloride is reacted with dibenzosuberenone. This forms a tertiary alcohol intermediate, 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol. Subsequent acid-catalyzed dehydration yields cyproheptadine. [12] Protocol: Synthesis of Cyproheptadine Hydrochloride

This protocol is adapted from established synthetic routes. [12]

-

Grignard Formation: Prepare the Grignard reagent from 4-chloro-1-methylpiperidine and magnesium in anhydrous THF, analogous to the amitriptyline synthesis.

-

Nucleophilic Addition: Dissolve dibenzosuberenone in anhydrous THF and add it dropwise to the cooled (0°C) Grignard reagent solution. Allow the reaction to proceed for several hours at room temperature.

-

Intermediate Formation: The reaction yields the crude tertiary alcohol, 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol.

-

Dehydration & Salt Formation: The crude alcohol intermediate is dissolved in 95% ethanol. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for approximately 1 hour. [12]5. Crystallization & Purification: The acidic solution is cooled, allowing cyproheptadine hydrochloride to crystallize. The product is collected by filtration and can be recrystallized from an ethanol/water mixture to achieve high purity. [12]

Part 3: Versatility and Future Directions

The dibenzosuberenone scaffold is not limited to the synthesis of TCAs and antihistamines. The reactivity of the ketone and its corresponding alcohol intermediate allows for a wide range of chemical modifications, leading to diverse pharmacological activities.

-

Anticonvulsants: Derivatives such as Dizocilpine (MK-801) are synthesized through multi-step processes that often involve the formation of an imine or oxime at the C5 position, followed by complex cyclizations. [1][2]* Novel Antidepressants: Bromination of the aromatic rings of dibenzosuberone, followed by the standard Grignard and dehydration sequence, has been used to prepare novel TCAs with altered pharmacological profiles. [7][8][9]* Other CNS Agents: The core has been explored for developing antipsychotics and agents targeting various G-protein coupled receptors. [1]

Caption: Key modification sites on the dibenzosuberone scaffold.

The continued exploration of this chemical space, enabled by the robust and predictable reactivity of the dibenzosuberenone-dibenzosuberenol system, ensures its relevance in the ongoing search for novel therapeutics.

Conclusion

Dibenzosuberenone and its saturated analog, dibenzosuberone, are foundational precursors in medicinal chemistry. The strategic transformation of their C5 carbonyl group into a this compound intermediate via nucleophilic addition is a cornerstone of modern drug synthesis. This pathway provides a reliable and versatile method for introducing the complex side chains required for potent pharmacological activity. As demonstrated by the syntheses of amitriptyline and cyproheptadine, a thorough understanding of this core reaction sequence—nucleophilic addition followed by dehydration—empowers researchers and drug development professionals to design and create novel bioactive molecules with precision and efficiency. The dibenzocycloheptene scaffold, accessed through the pivotal this compound intermediate, will undoubtedly continue to yield important therapeutic agents for years to come.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Amitriptyline from Dibenzosuberone.

- Moger, M., & Pati, H. N. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1).

- Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437.

- Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. PMC.

- MDPI. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. MDPI.

- Wikipedia. (n.d.). Dibenzosuberenone.

- Özdemir, Ü., et al. (2019). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 15, 2306-2315.

- Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers.

- Wikipedia. (n.d.). Dibenzosuberone.

- ResearchGate. (2015). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ResearchGate.

- PubMed. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. PubMed.

- International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry.

- National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database.

- ResearchGate. (1998). Synthesis of New Substituted Dibenzosuberones. ResearchGate.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Google Patents. (2020). KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same.

- RSYN RESEARCH. (2021). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 5. pubs.rsyn.org [pubs.rsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dibenzosuberenone - Wikipedia [en.wikipedia.org]

- 11. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

The Keystone Intermediate: A Technical History of Dibenzosuberenol's Emergence in Tricyclic Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenol, formally known as 5H-dibenzo[a,d]cyclohepten-5-ol, represents a cornerstone intermediate in the history of medicinal chemistry. While not a therapeutic agent itself, its strategic importance is inextricably linked to the golden age of psychopharmacology and the development of the first tricyclic antidepressants (TCAs) and related central nervous system (CNS) agents. This guide delineates the historical context of its discovery, driven by the intense search for novel CNS-active compounds in the mid-20th century. We will examine the core synthetic methodologies, focusing on the reduction of its corresponding ketone, Dibenzosuberenone, and explore its pivotal role as a versatile scaffold for the synthesis of landmark drugs such as Cyproheptadine and Amitriptyline. Through detailed protocols, reaction pathway diagrams, and an analysis of the structure-activity relationships that propelled its use, this document provides a comprehensive technical overview for professionals in drug discovery and development.

Introduction: A Scaffold for the Mind

The story of this compound is not one of a dramatic, isolated discovery, but rather of its essential emergence as a key building block during a period of revolutionary progress in medicinal chemistry. In the 1950s, the therapeutic potential of compounds built upon rigid, three-ringed (tricyclic) systems was becoming increasingly evident. This molecular architecture proved to be a "privileged scaffold," capable of interacting with a variety of CNS targets.

The dibenzo[a,d]cycloheptene ring system, which forms the core of this compound, was identified as a particularly promising framework. Its rigid, yet non-planar, structure provided a unique three-dimensional arrangement for presenting functional groups to biological receptors. Research efforts, notably at pharmaceutical companies like Merck, focused on synthesizing and screening libraries of derivatives based on this scaffold, leading to the discovery of compounds with potent antihistaminic, anticholinergic, and, most importantly, antidepressant properties[1][2]. This compound and its parent ketone, Dibenzosuberenone, were the central intermediates from which this vast chemical exploration was launched.

The Genesis: Synthesis of the Core Tricyclic Ketone

The direct precursor to this compound is its oxidized counterpart, 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberenone. The efficient synthesis of this ketone was the critical first step that enabled the subsequent development of numerous drugs. One established method involves the dehydrogenation of its saturated analogue, Dibenzosuberone. This transformation introduces the crucial C10-C11 double bond, which significantly influences the conformational properties of the seven-membered ring and the pharmacological profile of the final drug products.

An alternative and historically significant laboratory-scale synthesis proceeds through a bromination-dehydrobromination sequence, which provides a reliable route to the unsaturated ketone scaffold[3].

The Pivotal Transformation: Synthesis of this compound

The conversion of Dibenzosuberenone to this compound is a classic and fundamental reaction in organic synthesis: the reduction of a ketone to a secondary alcohol. This step creates the versatile hydroxyl group at the C-5 position, which serves as an excellent leaving group or a point for further functionalization. The most common and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol[4][5].

Causality in Experimental Design:

The choice of sodium borohydride is deliberate and strategic. It is a mild and selective reducing agent, meaning it will readily reduce the ketone functional group while being unreactive towards the carbon-carbon double bond and the aromatic rings present in the molecule[5][6]. This chemoselectivity is paramount, as it prevents over-reduction and the formation of unwanted byproducts, ensuring a high yield of the desired alcohol. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could be used but offer no advantage here and would require more stringent anhydrous reaction conditions. Ethanol is an ideal solvent as it readily dissolves the ketone and the borohydride reagent, and its protic nature is required for the final work-up step to protonate the intermediate alkoxide and yield the final alcohol product[6].

Experimental Protocol: Sodium Borohydride Reduction of Dibenzosuberenone

This protocol is adapted from established and reliable chemical literature for the reduction of aromatic ketones[4][7].

Materials:

-

5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)

-

Sodium borohydride (NaBH₄)

-

Ethanol (95% or absolute)

-

Deionized water

-

Hydrochloric acid (1M, for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Dibenzosuberenone in approximately 10 volumes of ethanol (e.g., 2.06 g of ketone in 20 mL of ethanol). Stir at room temperature until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Reduction: While stirring vigorously, slowly add 1.2 equivalents of sodium borohydride to the solution in small portions over 10-15 minutes. Caution: Hydrogen gas may be evolved.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add deionized water (approx. 10 volumes) to quench the excess sodium borohydride.

-

Acidification & Work-up: Acidify the mixture to a pH of ~6-7 by the dropwise addition of 1M HCl. This step neutralizes the reaction and hydrolyzes the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield crude this compound, which can be further purified by recrystallization.

Historical Significance: The Gateway to Landmark Drugs

The true importance of this compound lies in its role as a key precursor to several groundbreaking drugs. The hydroxyl group at C-5 is readily converted into a leaving group, allowing for nucleophilic substitution, or it can be eliminated to form an exocyclic double bond, which is a key structural feature of many active compounds.

Case Study: Cyproheptadine

Cyproheptadine, a potent antihistamine and serotonin antagonist, was one of the early successes from this chemical family, patented by Merck in 1961[8]. Its synthesis showcases the utility of the Dibenzosuberenone intermediate. The core reaction involves a Grignard reaction between 4-chloro-1-methylpiperidine and Dibenzosuberenone. The resulting tertiary alcohol spontaneously dehydrates under the acidic work-up conditions to form the therapeutic agent, Cyproheptadine, which features the characteristic exocyclic double bond[8].

Case Study: Amitriptyline and Protriptyline

The development of tricyclic antidepressants like Amitriptyline and Protriptyline further cemented the importance of the dibenzo[a,d]cycloheptene scaffold. The synthesis of Amitriptyline also starts from the ketone precursor (in this case, the saturated Dibenzosuberone), which undergoes a Grignard reaction with 3-(dimethylamino)propylmagnesium chloride. The resulting tertiary alcohol is then dehydrated to yield the final drug[1]. Protriptyline, a secondary amine TCA, is synthesized via a similar strategy, highlighting the modularity of using the ketone as a starting point for introducing various pharmacologically active side chains[1].

Data Summary and Visualization

Table 1: Key Compounds in the this compound Developmental Timeline